N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O5S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an imidazole sulfonamide group. Its molecular formula is C19H22N4O4S, with a molecular weight of approximately 402.47 g/mol. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for some related compounds were reported as follows:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HepG2 | 2.38 |
Compound B | HCT116 | 1.54 |
Compound C | MCF7 | 4.52 |
Doxorubicin (standard) | HepG2 | 7.46 |
Doxorubicin (standard) | HCT116 | 8.29 |
Doxorubicin (standard) | MCF7 | 4.56 |
These results indicate that certain derivatives of benzo[d][1,3]dioxole exhibit superior anticancer activity compared to established chemotherapeutic agents like doxorubicin .
The mechanisms through which this compound exerts its effects are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- EGFR Inhibition : It may inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancer signaling pathways.
- Mitochondrial Pathways : Studies have indicated that it affects mitochondrial apoptosis pathways by modulating proteins such as Bax and Bcl-2 .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antiproliferative Activity : A study assessed the antiproliferative activity of various benzo[d][1,3]dioxole derivatives against different cancer cell lines. The results indicated that modifications to the dioxole ring significantly impacted cytotoxicity and selectivity towards cancer cells .
- In Vivo Studies : Animal models have demonstrated that compounds similar to this compound can suppress tumor growth effectively when administered at specific dosages .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the benzene ring influences the compound's potency.
- Linker Variations : Modifications in the linker between the dioxole and diazepane moieties can enhance or reduce cytotoxic effects.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-21-11-17(20-12-21)29(25,26)23-6-2-5-22(7-8-23)18(24)19-10-14-3-4-15-16(9-14)28-13-27-15/h3-4,9,11-12H,2,5-8,10,13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAQDNNVZFULPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。